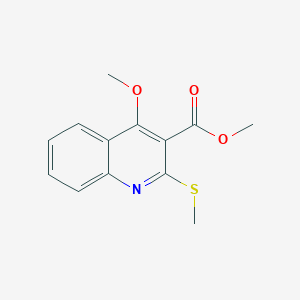

![molecular formula C26H23N3O B6511974 1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-39-6](/img/structure/B6511974.png)

1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine . Quinoline and its derivatives are known to be biologically active compounds possessing several pharmacological activities .

Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

The molecular structure of quinoline is C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It’s commonly used in the development of new drugs .Physical And Chemical Properties Analysis

Quinoline is a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine .Wissenschaftliche Forschungsanwendungen

1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in scientific research. It has been used as a model compound to study the reactivity of pyrazoloquinoline derivatives. Additionally, it has been used as a model compound to study the reactivity of heterocyclic compounds with aryl halides. It has also been used as a model compound for the synthesis of other heterocyclic compounds with pyrazoloquinoline cores.

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces . The resulting changes could include alterations in the structure or function of the target molecules, leading to downstream effects on cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways. Given its complex structure, it could potentially interact with multiple enzymes or receptors, thereby influencing a range of biochemical processes . The specific pathways affected by the compound and their downstream effects are currently unknown and require further investigation .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target sites in the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects could include changes in gene expression, protein function, or cellular signaling pathways, among others .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors could affect the compound’s ability to reach its targets, interact with them, and exert its effects .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline in lab experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize. Additionally, it is relatively stable, making it suitable for long-term storage. However, one of the main limitations is that it is relatively expensive to synthesize. Additionally, it has not been studied in detail, so its mechanism of action and biochemical and physiological effects are not fully understood.

Zukünftige Richtungen

The potential applications of 1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline in scientific research are still being explored. One potential future direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on the synthesis of other heterocyclic compounds with pyrazoloquinoline cores. Additionally, further research could be done on the use of this compound as a model compound for the synthesis of other heterocyclic compounds. Finally, further research could be done on the use of this compound in drug discovery and development.

Synthesemethoden

1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be synthesized through a multi-step process. The first step is the formation of the intermediate imidazole ring. This is done by reacting aniline with ethyl acetoacetate in the presence of a base such as pyridine. The second step is the formation of the pyrazoloquinoline ring. This is done by reacting the intermediate imidazole with an aryl halide in the presence of a base such as potassium carbonate. The third step is the methylation of the pyrazoloquinoline ring. This is done by reacting the pyrazoloquinoline with dimethyl sulfate in the presence of a base such as potassium carbonate. The fourth and final step is the formation of the ethylphenyl substituent. This is done by reacting the methylated pyrazoloquinoline with ethyl bromide in the presence of a base such as potassium carbonate.

Eigenschaften

IUPAC Name |

1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O/c1-4-18-8-5-6-10-22(18)29-26-20-9-7-11-23(30-3)25(20)27-16-21(26)24(28-29)19-14-12-17(2)13-15-19/h5-16H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAMLAQIDODGSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B6511893.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6511896.png)

![methyl 4-[(2-chlorophenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B6511906.png)

![3-ethoxy-4-{[(4-fluorophenyl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B6511928.png)

![3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B6511930.png)

![1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511951.png)

![1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511958.png)

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511959.png)

![6-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511963.png)

![1-(3-chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511964.png)

![1-(3-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511969.png)

![1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511972.png)

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511981.png)